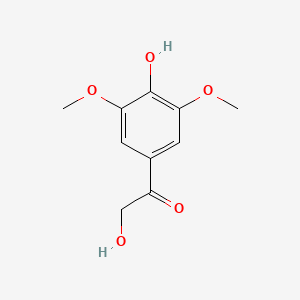
Danielone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Danielone is an aromatic ketone that is 2-hydroxy-1-phenylethanone substituted by a hydroxy group at position 4 and methoxy groups at positions 3 and 5. It is a phytoalexin isolated from the papaya fruit and exhibits antifungal activity. It has a role as a phytoalexin, an antifungal agent and a plant metabolite. It is a dimethoxybenzene, a member of phenols, an aromatic ketone, a primary alcohol and a primary alpha-hydroxy ketone.
This compound belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fruits and papaya. This makes this compound a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Danielone exhibits a range of biological activities that make it a subject of interest in various research fields:
- Antifungal Activity : this compound demonstrates significant antifungal properties, making it a potential candidate for agricultural applications to combat plant pathogens.
- Antitumor Effects : Recent studies indicate that this compound and its derivatives possess antitumor activity, contributing to the development of new therapeutic agents against various cancer types. The compound's structure-activity relationships have been explored to enhance its efficacy .
Applications in Medicine
- Anticancer Research : this compound has been studied for its potential to inhibit cancer cell growth. Its derivatives have shown promising results against different cancer cell lines, including breast and lung cancers. The mechanism often involves inducing apoptosis and cell cycle arrest .
- Antioxidant Properties : The antioxidant capacity of this compound contributes to its protective effects against oxidative stress-related diseases. This property is crucial in developing treatments for conditions exacerbated by oxidative damage .
- Neuroprotective Effects : Emerging research suggests that this compound may also exhibit neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Applications in Agriculture
This compound's role as a phytoalexin highlights its importance in plant defense mechanisms. Its antifungal properties can be harnessed to develop natural pesticides, reducing reliance on synthetic chemicals in agriculture. This application is particularly relevant in sustainable farming practices aimed at minimizing environmental impact.
Case Studies
- Antifungal Efficacy : A study demonstrated that this compound effectively inhibited the growth of several fungal pathogens affecting crops, suggesting its utility as a natural fungicide.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that specific derivatives of this compound significantly reduced cell viability, showcasing its potential as an anticancer agent .
Summary Table of Biological Activities
Eigenschaften
CAS-Nummer |
90426-22-5 |
|---|---|
Molekularformel |
C10H12O5 |
Molekulargewicht |
212.2 g/mol |
IUPAC-Name |
2-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O5/c1-14-8-3-6(7(12)5-11)4-9(15-2)10(8)13/h3-4,11,13H,5H2,1-2H3 |
InChI-Schlüssel |
ZTBAPEIDNUHRNC-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CO |
melting_point |
145°C |
Key on ui other cas no. |
90426-22-5 |
Physikalische Beschreibung |
Solid |
Synonyme |
3',5'-dimethoxy-4'-hydroxy-(2-hydroxy)acetophenone danielone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















